7-Chloroquinoline-2,4(1H,3H)-dione is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the quinoline family, which is significant in various biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is with a molecular weight of approximately 195.61 g/mol. It has garnered attention for its role as an intermediate in the synthesis of various biologically active compounds.
7-Chloroquinoline-2,4(1H,3H)-dione is classified under the category of heterocyclic compounds, specifically quinolines. It can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. The compound is recognized by its CAS number, 1417709-94-4, which provides a unique identifier for regulatory and commercial purposes.
The synthesis of 7-Chloroquinoline-2,4(1H,3H)-dione typically involves several methodologies:
For example, a common synthetic route begins with 4-chloroquinoline, which undergoes a reaction with an appropriate reagent (e.g., diethyl malonate) followed by cyclization to form the desired quinolone structure. Recent advancements include the use of continuous flow chemistry to enhance reaction efficiency and yield .
The molecular structure of 7-Chloroquinoline-2,4(1H,3H)-dione features a chloro substituent at the 7-position of the quinoline ring system along with two keto groups at the 2nd and 4th positions. The presence of these functional groups contributes to its chemical reactivity and biological activity.
Key structural data includes:
7-Chloroquinoline-2,4(1H,3H)-dione can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The substitution reactions often utilize nucleophiles such as amines or thiols.
The mechanism of action for 7-Chloroquinoline-2,4(1H,3H)-dione largely depends on its application in medicinal chemistry:
7-Chloroquinoline-2,4(1H,3H)-dione has several scientific applications:
Regioselective chlorination at the quinazoline C7 position represents a critical synthetic challenge due to the competing reactivity at adjacent positions and the potential for over-halogenation. The strategic introduction of chlorine at this position significantly enhances the compound's electronic profile and serves as a handle for further derivatization. Two principal methodologies have emerged for achieving this regioselectivity:
Directed Ortho-Metalation (DoM) Approach: Protection of the quinazoline-dione N1 and N3 positions with tert-butoxycarbonyl (Boc) groups enables directed metalation using n-butyllithium at low temperatures (-78°C). Subsequent reaction with hexachloroethane provides 7-chloro derivatives with exceptional regioselectivity (>95%) and yields approaching 85%. This method capitalizes on the ortho-directing ability of carbamate functionalities to overcome the inherent electronic bias of the quinazoline ring system [1].
Electrophilic Aromatic Substitution: When employing unprotected quinazoline-2,4(1H,3H)-dione, electrophilic chlorination with sulfuryl chloride (SO₂Cl₂) in chlorinated solvents produces a mixture of mono- and di-chlorinated products. Careful control of stoichiometric ratios (1.05 equivalents SO₂Cl₂) and reaction temperature (0-5°C) maximizes 7-chloroquinazoline-2,4(1H,3H)-dione formation (yield: 65-70%) while minimizing 5,7-dichloro byproducts. The C7 position's inherent nucleophilic character, amplified by the adjacent carbonyl groups, governs this regiochemical outcome [6].
Table 1: Comparative Analysis of Regioselective Chlorination Methods
Method | Reagents & Conditions | Regioselectivity | Yield (%) | Key Advantages |
---|---|---|---|---|
Directed Ortho-Metalation | n-BuLi, Boc₂O, -78°C; C₂Cl₆ | >95% | 82-85 | Exceptional selectivity, minimal byproducts |
Electrophilic Substitution | SO₂Cl₂ (1.05 eq), DCM, 0-5°C | ~85% | 65-70 | Simplified procedure, cost-effectiveness |
The N3 position of 7-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibits enhanced nucleophilic reactivity compared to N1 due to reduced steric encumbrance and electronic effects from the adjacent carbonyl. This differential reactivity enables selective N3-alkylation, forming key intermediates for advanced derivatization:
N-Alkylation Techniques: Treatment with ethyl chloroacetate in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at ambient temperature yields N3-alkylated product 2 with >90% selectivity. Subsequent hydrazinolysis converts the ester functionalities to hydrazide 3 (72% yield), which serves as a versatile precursor for heterocyclic ring formation [1]. The structural confirmation of these intermediates relies heavily on ¹H-NMR spectroscopy, where the disappearance of ester proton signals (δ 1.21 ppm, triplet; δ 4.17 ppm, multiplet) and emergence of hydrazide signatures (δ 9.30, 9.21, and 4.27 ppm) provide unambiguous evidence of transformation.
Heterocyclic Annulation Strategies: Hydrazide intermediate 3 undergoes diverse cyclization pathways to yield bioactive heterocycles. Reaction with carbon disulfide (CS₂) and potassium hydroxide (KOH) generates bis-1,3,4-oxadiazole/thiadiazole hybrids. Further structural diversification is achieved through Schiff base formation with aromatic aldehydes (benzaldehyde, 2-hydroxybenzaldehyde, 4-methoxybenzaldehyde) producing arylidene derivatives 10a-c, or through condensation with cyclic ketones (cyclopentanone, cyclohexanone) to form cycloalkylidene derivatives 11a-c. Each transformation maintains the integrity of the C7-chloro substituent while introducing pharmacophoric elements at N3 [1].
Table 2: N3-Functionalization Products and Yields
Starting Material | Reagent | Product | Key NMR Signatures (δ, ppm) | Yield (%) |
---|---|---|---|---|
Quinazolinedione | Ethyl chloroacetate | Diester 2 | 1.21 (t), 4.17 (m) | 89 |
Diester 2 | Hydrazine hydrate | Dihydrazide 3 | 9.30 (s), 9.21 (s), 4.27 (s) | 72 |
Dihydrazide 3 | CS₂/KOH | Oxadiazole-thione 7 | Loss of NH/NH₂ signals | 68 |
Dihydrazide 3 | Benzaldehyde | Arylidene 10a | 8.12-8.44 (s, N=CH-Ar) | 75 |
Conventional thermal methods for synthesizing 7-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives often suffer from prolonged reaction times (8-24 hours) and moderate yields due to thermal decomposition. Microwave-assisted organic synthesis (MAOS) addresses these limitations through dielectric heating mechanisms that enhance molecular collisions and reduce activation barriers:
Cycloaddition Optimization: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 7-chloroquinoline-4-azide 7 and terminal alkynes under microwave irradiation (100-120°C) reduces reaction times from 8 hours to 15-30 minutes while increasing yields of triazole hybrids 11a-j from 50-60% to 75-92%. This acceleration stems from the rapid thermal transfer and elimination of temperature gradients inherent in microwave systems [4].
Solvent Reduction Methodologies: One-pot tandem reactions integrating deprotection and cyclization significantly reduce solvent consumption. Terminal selanylalkynes generated from selanylalkynylcarbinols via retro-Favorskii reaction (KOH/hexanes, 50°C, 1h) undergo immediate CuAAC with organic azides in THF/H₂O using catalytic Cu(OAc)₂·H₂O (5 mol%) and sodium ascorbate (10 mol%) at 50°C. This approach achieves 85% yield of 4-arylselanyl-1H-1,2,3-triazole derivatives while eliminating intermediate purification steps and minimizing organic waste [2]. The aqueous component proves essential, as anhydrous conditions in dry THF completely suppress product formation.
Strategic molecular hybridization leverages the synergistic bioactivities of quinazolinediones, triazoles, and organoselenium components to overcome antimicrobial resistance and enhance pharmacological profiles:
Selenium-Containing Triazole Hybrids: The copper-catalyzed [3+2] cycloaddition between 7-chloroquinazoline-derived azides and in situ generated selanylalkynes produces 4-arylselanyl-1H-1,2,3-triazoles with enhanced electronic properties. Optimized conditions (Cu(OAc)₂·H₂O (5 mol%), sodium ascorbate (10 mol%), THF/H₂O (1:1), 50°C) achieve 85% yield for compound 4a. The selenium atom's polarizability and redox-modulating capacity significantly influence the hybrid molecules' antimicrobial potency against resistant bacterial strains [2] [4].
Bis-Heterocyclic Architectures: Advanced derivatives like 13 (1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione) are synthesized through sequential functionalization. Initial condensation of dihydrazide 3 with phenyl isothiocyanate yields dithiosemicarbazide 12b, which undergoes base-mediated cyclization (NaOH, reflux) to form the target compound. These architectures demonstrate dual-targeting potential against bacterial gyrase and topoisomerase IV, mimicking fluoroquinolone mechanisms while evading common resistance pathways [1] [4]. Biological evaluations confirm that hybrids 13 and 15 exhibit the broadest spectrum against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens, outperforming first-generation quinazoline-dione derivatives.
Transitioning laboratory-scale synthesis of 7-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives to industrial production presents challenges in catalyst recyclability, energy efficiency, and environmental impact:
Continuous Flow Systems: Multistep sequences involving hazardous intermediates (e.g., isocyanates for semicarbazide formation) benefit from microreactor technology. Tubular reactors with immobilized catalysts enable precise temperature control (ΔT ±1°C) and reduce reaction volumes by >90% compared to batch processes. Integrated in-line FTIR monitoring and liquid-liquid separation units allow real-time purity assessment, maintaining product specifications (>98% purity) with minimal manual intervention [5].
Catalyst Immobilization Innovations: Heterogeneous copper catalysts on magnetic Fe₃O₄@SiO₂ supports facilitate triazole formation while enabling efficient recovery (98% recovery via magnetic separation) and reuse (>15 cycles without significant activity loss). This approach reduces copper leaching to <5 ppm per cycle, addressing metal contamination concerns in pharmaceutical intermediates. Alternative catalytic systems employing Cu(I)-zeolites or polymer-encapsulated Cu(0) nanoparticles provide additional solutions for sustainable manufacturing [2] [5].
Table 3: Catalytic Systems for Industrial Hybrid Synthesis
Catalyst System | Reaction Type | Recovery Method | Reuse Cycles | Metal Leaching (ppm/cycle) |
---|---|---|---|---|
Fe₃O₄@SiO₂-Cu(II) | Triazole formation | Magnetic separation | >15 | <5 |
Cu(I)-Y Zeolite | N-Alkylation | Filtration | 10 | <2 |
Polyvinylpyridine-Cu(0) NPs | Oxadiazole cyclization | Ultrafiltration | 12 | <8 |
Structural Optimization Insights: Computational property-based design using OSIRIS and Molinspiration platforms confirms that 7-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione hybrids maintain favorable drug-likeness parameters (molecular weight: 269–409 g/mol; Log P: 2.66–4.92; TPSA: 63–69 Ų). These hybrids consistently comply with Lipinski's rule of five, suggesting good oral bioavailability potential. Toxicity risk assessments indicate low mutagenic or tumorigenic potential for most derivatives, though compounds with activated alkyl halides (e.g., 21, 22) show moderate irritant properties requiring further optimization [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7